Potassium (pyridine-2-YL)methyl trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valued for its stability, ease of handling, and versatility in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (pyridine-2-YL)methyl trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Potassium (pyridine-2-YL)methyl trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

Reduction: It can also be reduced to form different boron-containing compounds.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other boron-containing compounds. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Cross-Coupling Reactions

Potassium (pyridine-2-YL)methyl trifluoroborate is primarily utilized in cross-coupling reactions, including the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling

In a study conducted to evaluate the efficacy of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions, this compound demonstrated significant reactivity with various aryl and heteroaryl halides. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in forming biaryl compounds under mild conditions .

| Halide | Yield (%) | Reaction Conditions |

|---|---|---|

| p-Chloroanisole | 68 | PdCl(allyl) + SSPhos |

| p-Bromoanisole | 56 | PdCl(allyl) + SSPhos |

| Aryl Bromides | 75-90 | Varied Pd catalysts |

Nucleophilic Reactions

This compound can act as a nucleophile in various reactions. Its ability to participate in nucleophilic substitutions expands its application in synthesizing complex molecules.

Case Study: Nucleophilic Substitution

Research has shown that this compound can effectively react with aryl halides under basic conditions, providing a pathway for synthesizing substituted pyridines. The study highlighted the importance of solvent choice and base concentration in optimizing yields .

| Aryl Halide | Base | Yield (%) | Solvent |

|---|---|---|---|

| Aryl Bromide | K2CO3 | 85 | THF |

| Aryl Chloride | NaOH | 70 | DMF |

Synthesis of Bioactive Compounds

The application of this compound extends into medicinal chemistry, where it is used to synthesize bioactive compounds. Its role in creating pyridine-containing structures is particularly significant due to the biological activities associated with such compounds.

Case Study: Antitumoral Activity

A recent investigation into various pyridine derivatives revealed that compounds synthesized using this compound exhibited notable antitumoral properties against triple-negative breast cancer (TNBC) cell lines. The study emphasized the potential for developing new therapeutic agents based on these findings .

Advantages Over Traditional Reagents

This compound offers several advantages compared to traditional boron reagents:

- Stability: It exhibits moisture and air stability, making it easier to handle and store.

- Functional Group Tolerance: The compound can withstand a variety of functional groups, allowing for diverse synthetic applications.

- High Yield Reactions: Many reactions utilizing this compound achieve higher yields than those using traditional boronic acids or esters .

Mechanism of Action

The mechanism by which potassium (pyridine-2-YL)methyl trifluoroborate exerts its effects involves the transfer of the boron moiety to a palladium catalyst in cross-coupling reactionsThe molecular targets and pathways involved include the formation of palladium-boron complexes, which facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium (pyridine-2-YL)methyl trifluoroborate include:

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

Uniqueness

This compound is unique due to its pyridine moiety, which imparts additional stability and reactivity compared to other potassium trifluoroborates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex organic molecules .

Biological Activity

Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained attention in both synthetic organic chemistry and biological research. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C6H6BF3K and a molecular weight of approximately 185.0 g/mol. The trifluoroborate moiety serves as a stable surrogate for boronic acids, enhancing stability against moisture and air, which is crucial for various synthetic applications. The synthesis typically involves the reaction of pyridine derivatives with methyl trifluoroborate, resulting in a compound that can participate in coupling reactions, particularly in the context of organic synthesis.

Mechanisms of Biological Activity

Research on the biological activity of this compound is still emerging. However, its structural characteristics suggest potential interactions with biological targets:

- Antitumor Activity : Studies indicate that compounds containing pyridine rings exhibit antitumor properties. For instance, related derivatives have shown effectiveness against triple-negative breast cancer (TNBC) cell lines, suggesting that this compound may also possess similar properties through mechanisms such as cell cycle arrest and inhibition of cell proliferation .

- Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities. The presence of the pyridine nucleus enhances interaction with specific proteins associated with bacterial growth inhibition. This suggests that this compound could be explored for its antimicrobial potential against various pathogens .

Case Studies and Research Findings

-

Antitumoral Potential : A study evaluated various pyridine derivatives for their antitumoral effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468). Compounds similar to this compound demonstrated significant growth inhibition in cancer cells while sparing non-tumorigenic cells, indicating a selective cytotoxic effect .

Compound Cell Line GI50 Concentration (µM) Effect on Non-Tumorigenic Cells Compound 1 MDA-MB-231 15 Minimal effect Compound 2 MDA-MB-468 20 Minimal effect -

Antimicrobial Activity : Research has shown that pyridine compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. For example, studies report enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, which could be relevant for this compound due to its structural similarities .

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

Future Directions

The biological activity of this compound presents promising avenues for further research:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial. This includes exploring its interactions with specific proteins involved in tumor growth and microbial resistance.

- In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.

- Synthesis of Derivatives : Developing derivatives with modified structures could enhance efficacy and selectivity against target cells or pathogens.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Potassium (pyridine-2-yl)methyl trifluoroborate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Route 1: Conversion of alkenyl pinacolboronates using potassium hydrogen fluoride (KHF₂) in methanol at room temperature. This method yields high-purity trifluoroborates after 2 hours of stirring .

- Route 2: SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, optimized for scalability (e.g., 100 g batches). Continuous Soxhlet extraction is critical for isolating pure products due to low solubility in organic solvents .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on GHS classifications ( ):

- Hazards: Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1).

- Precautions:

Q. How can researchers effectively purify this compound?

Methodological Answer:

- Recrystallization: Use methanol/water mixtures to exploit temperature-dependent solubility .

- Column Chromatography: Avoid silica gel (risk of boron leaching); use neutral alumina with hexane/ethyl acetate gradients .

- Soxhlet Extraction: For SN2-derived products, employ continuous extraction with acetone to separate inorganic salts .

Advanced Questions

Q. What is the mechanistic role of endogenous boronic acid and fluoride in Suzuki-Miyaura (SM) coupling with this reagent?

Methodological Answer:

- Boronic Acid (4): Generated via hydrolysis of the trifluoroborate, it participates in transmetalation with palladium. Fluoride (from KHF₂) stabilizes intermediates and accelerates catalyst turnover .

- Key Findings ( ):

- In THF/water (10:1), fluoride suppresses protodeboronation, enabling >95% yield.

- In toluene/water (3:1), poor mixing limits boronic acid availability, causing incomplete conversion (55% side products).

Q. How can photoredox catalysis expand the reactivity profile of this trifluoroborate?

Methodological Answer:

- Visible-Light Applications ( ): The compound undergoes radical addition with electrophiles (e.g., α-amino radicals) under blue LED irradiation. Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst and Li₂CO₃ as a base in DMSO.

- Advantages: Functional group tolerance (esters, nitriles) and stereoselective allylation .

Q. What computational insights explain side reactions during SM coupling?

Methodological Answer:

Properties

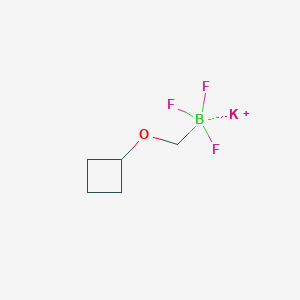

Molecular Formula |

C5H9BF3KO |

|---|---|

Molecular Weight |

192.03 g/mol |

IUPAC Name |

potassium;cyclobutyloxymethyl(trifluoro)boranuide |

InChI |

InChI=1S/C5H9BF3O.K/c7-6(8,9)4-10-5-2-1-3-5;/h5H,1-4H2;/q-1;+1 |

InChI Key |

MWKPGGZLFAGNFM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](COC1CCC1)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.